

# A Comparative Guide to the X-ray Crystallography of Halogenated Nitrobenzene Derivatives

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## Compound of Interest

Compound Name: 2-Bromo-5-chloronitrobenzene

Cat. No.: B041759

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography data for halogenated nitrobenzene derivatives. While crystallographic data for **2-Bromo-5-chloronitrobenzene** is not readily available in public databases, this guide presents a detailed comparison of two related compounds: 1-Chloro-2-methyl-4-nitrobenzene and 2,4-Dichloronitrobenzene. The information herein is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development by providing key structural insights and a standardized experimental protocol for similar compounds.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 1-Chloro-2-methyl-4-nitrobenzene and 2,4-Dichloronitrobenzene, offering a direct comparison of their solid-state structures.

Parameter	1-Chloro-2-methyl-4-nitrobenzene	2,4-Dichloronitrobenzene
Chemical Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>
Molecular Weight	171.58 g/mol	192.00 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P 1 2 <sub>1</sub> /n 1
Unit Cell Dimensions		
a	13.5698(8) Å	20.682 Å
b	3.7195(3) Å	3.7484 Å
c	13.5967(8) Å	20.961 Å
α	90°	90.00°
β	91.703(3)°	118.235°
γ	90°	90.00°
Volume (V)	685.96(10) Å <sup>3</sup>	Not specified
Z	4	8
R-factor	0.0498	0.0333

## Experimental Protocols

The determination of crystal structures for compounds such as halogenated nitrobenzenes by single-crystal X-ray diffraction follows a well-established protocol. This section outlines the typical methodology.

## Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like the title compounds, suitable crystals are often grown from a supersaturated solution by slow evaporation of a solvent. Common solvents include ethanol,

methanol, acetone, or mixtures thereof. The process should be slow to allow for the formation of well-ordered crystals, free from significant defects.

## Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage.

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

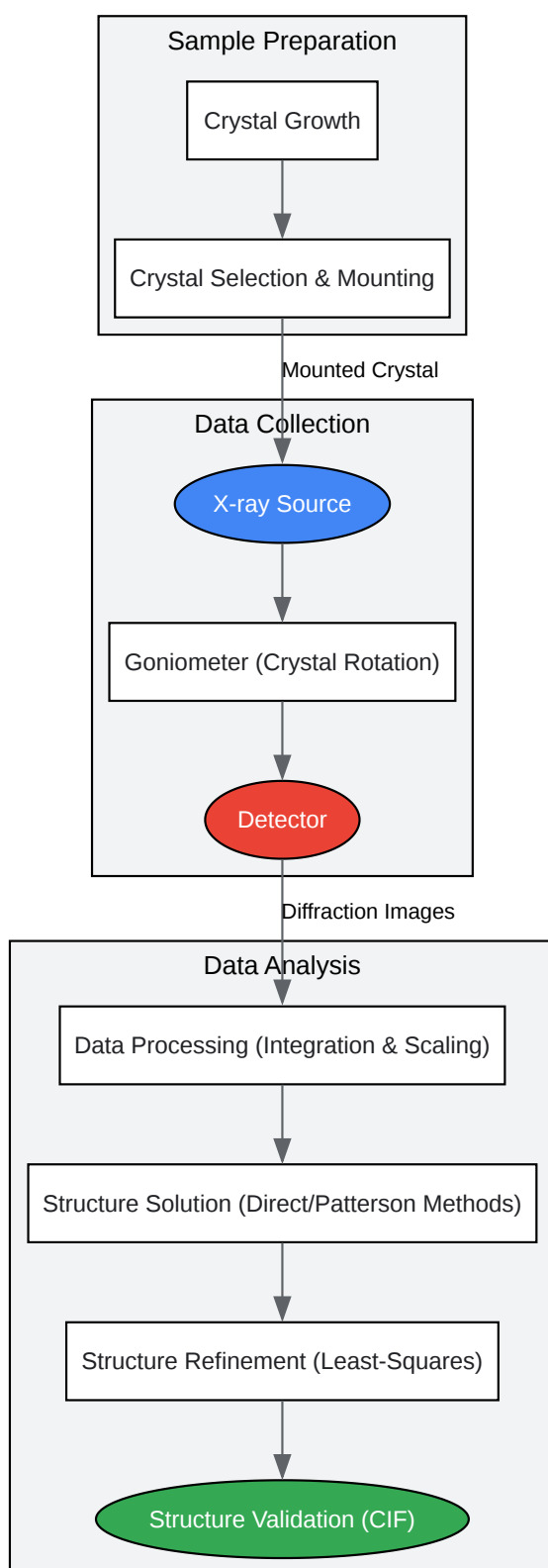
## Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. The crystal system and space group are then determined from the symmetry of the diffraction pattern.

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

## Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.



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Single-crystal X-ray diffraction workflow.

This guide provides a foundational understanding of the crystallographic characteristics of halogenated nitrobenzenes, offering a comparative perspective and a detailed experimental framework. Researchers can leverage this information to inform their own structural studies and to better understand the solid-state properties of these and related compounds in the pursuit of new materials and therapeutics.

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